N-(2-methoxybenzyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide
Description
The compound N-(2-methoxybenzyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide features a pyrazolo[1,5-a]pyrazin-4-one core, substituted at position 2 with a 4-methylphenyl group and at position 5 with an acetamide side chain bearing a 2-methoxybenzyl moiety. This structure is characteristic of bioactive heterocyclic compounds, which are often explored for antimicrobial, antiviral, or anticancer properties .
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3/c1-16-7-9-17(10-8-16)19-13-20-23(29)26(11-12-27(20)25-19)15-22(28)24-14-18-5-3-4-6-21(18)30-2/h3-13H,14-15H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHOQHDREZAQYHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NCC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxybenzyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the available literature on its synthesis, biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound can be described by the following structural formula:
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the pyrazolo[1,5-a]pyrazine core followed by acetamide functionalization. Various synthetic routes have been explored to optimize yield and purity.
Anticancer Properties
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance, derivatives of pyrazolo[1,5-a]pyrazine have been shown to induce apoptosis in cancer cell lines. The mechanism often involves the inhibition of tubulin polymerization and activation of caspase pathways, leading to cell cycle arrest and apoptosis in tumor cells.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 | 10 | Tubulin inhibition |
| Compound B | C6 | 15 | Caspase activation |
| N-(2-methoxybenzyl)-... | MCF7 | TBD | TBD |
Neuropharmacological Effects
There is emerging evidence suggesting that compounds similar to this compound may exhibit neuroprotective effects. These effects are hypothesized to occur through the modulation of neurotransmitter systems and inhibition of monoamine oxidases (MAOs), which are critical in the metabolism of neurotransmitters.
Table 2: Neuropharmacological Activity
| Compound Name | Target Enzyme | IC50 (µM) |
|---|---|---|
| Compound C | MAO-A | 3.35 |
| Compound D | MAO-B | 5.69 |
| N-(2-methoxybenzyl)-... | TBD | TBD |
Case Studies
- Study on Antitumor Activity : A study published in Journal of Medicinal Chemistry evaluated a series of pyrazolo[1,5-a]pyrazine derivatives for their anticancer properties against various cell lines. The results indicated that modifications at the benzyl position significantly enhanced cytotoxicity against breast cancer cells.
- Neuroprotective Effects : Another investigation focused on the neuroprotective effects of similar compounds in models of neurodegeneration. The results suggested that these compounds could protect neuronal cells from oxidative stress-induced apoptosis.
Comparison with Similar Compounds
Core Heterocycle Modifications
The pyrazolo[1,5-a]pyrazine core is shared with several analogs, but substitutions at positions 2 and 5 significantly influence activity:
Key Differences :
- The target’s 2-methoxybenzyl group may require selective protection/deprotection steps to avoid side reactions during synthesis.
Pharmacological and Physicochemical Properties
Physicochemical Data
- Methoxy Group Impact : The 2-methoxy group in the target may improve solubility in polar solvents compared to halogenated analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
